

L-alanyl-L-threonine: Application Notes and Protocols for Drug Formulation

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Compound of Interest

Compound Name: *L-alanyl-L-threonine*

Cat. No.: *B1353569*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanyl-L-threonine is a dipeptide composed of the amino acids L-alanine and L-threonine. In pharmaceutical formulations, it primarily serves as a highly soluble and stable source of L-threonine, an essential amino acid. The use of dipeptides like **L-alanyl-L-threonine** can overcome the limitations of free amino acids, such as poor solubility and instability in aqueous solutions, particularly in parenteral nutrition and other liquid formulations.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **L-alanyl-L-threonine** in drug formulation.

Physicochemical Properties

A summary of the key physicochemical properties of **L-alanyl-L-threonine** and its constituent amino acids is provided below.

Property	L-alanyl-L-threonine	L-Alanine	L-Threonine
Molecular Formula	C7H14N2O4[4]	C3H7NO2	C4H9NO3[5]
Molecular Weight	190.19 g/mol	89.09 g/mol	119.12 g/mol [5]
Appearance	White crystalline powder	White crystalline powder	White crystalline powder
Solubility in Water	Highly soluble (inferred)	15.8 g/100 mL[6]	Freely soluble[6]
Isoelectric Point (pI)	~5.6 (estimated)	6.00	5.60

Applications in Drug Formulation

The primary application of **L-alanyl-L-threonine** in drug formulation is as a stabilized and highly soluble precursor of L-threonine, particularly in:

- Parenteral Nutrition (PN): To provide the essential amino acid L-threonine in a form that is more stable and soluble than the free amino acid, especially in concentrated solutions.[1][7] The use of dipeptides in PN has been shown to improve nitrogen balance in patients.[1][2]
- Liquid Formulations: For use in oral or injectable drug formulations where the stability and solubility of L-threonine are a concern.
- Prodrug Development: **L-alanyl-L-threonine** can be considered a prodrug of L-threonine, as it is expected to be hydrolyzed by peptidases in the body to release the constituent amino acids.

Experimental Protocols

Preparation of a Parenteral Nutrition Solution Containing L-alanyl-L-threonine

This protocol describes the preparation of a sterile parenteral nutrition solution. Aseptic techniques must be strictly followed throughout the procedure.

Materials:

- **L-alanyl-L-threonine** (sterile, pyrogen-free)
- Dextrose (sterile solution)
- Lipid emulsion (sterile)
- Other amino acids (sterile solution)
- Electrolytes and trace elements (sterile solutions)
- Sterile water for injection (WFI)
- Sterile empty EVA (ethylene vinyl acetate) bags for parenteral nutrition
- 0.22 µm sterile filter

Procedure:

- Calculate the required amounts of **L-alanyl-L-threonine** and all other components based on the desired final concentration and volume of the PN solution.
- In a laminar flow hood, aseptically add the sterile components to the empty EVA bag. The order of addition is critical to prevent precipitation. A common order is:
 1. Dextrose and amino acids (including **L-alanyl-L-threonine**).
 2. Electrolytes and trace elements.
 3. Lipid emulsion (added last).
- Gently mix the contents of the bag after each addition.
- Add sterile WFI to reach the final desired volume.
- Visually inspect the final solution for any precipitates or phase separation.

- If required, the final solution can be filtered through a 0.22 µm sterile filter into the final administration bag.
- Label the bag with the patient's name, contents, concentrations, and expiration date.
- Store the prepared PN solution at 2-8°C until use.

Stability Assessment of L-alanyl-L-threonine in Aqueous Solution

This protocol outlines a method to assess the stability of **L-alanyl-L-threonine** in an aqueous solution under different pH and temperature conditions.

Materials:

- **L-alanyl-L-threonine**
- Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 8.0)
- Deionized water
- HPLC system with a suitable column (e.g., C18)
- Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)
- Vials

Procedure:

- Prepare a stock solution of **L-alanyl-L-threonine** in deionized water (e.g., 10 mg/mL).
- Prepare test solutions by diluting the stock solution in the different phosphate buffer solutions to a final concentration of 1 mg/mL in vials.
- Store the vials at the different temperatures.
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial.

- Analyze the samples by HPLC to determine the concentration of **L-alanyl-L-threonine** remaining. The appearance of new peaks may indicate degradation products.
- Calculate the percentage of **L-alanyl-L-threonine** remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Quantification of L-alanyl-L-threonine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **L-alanyl-L-threonine**. The method may need to be optimized for specific formulations.

Instrumentation:

- HPLC system with UV or Mass Spectrometric (MS) detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- **L-alanyl-L-threonine** standard

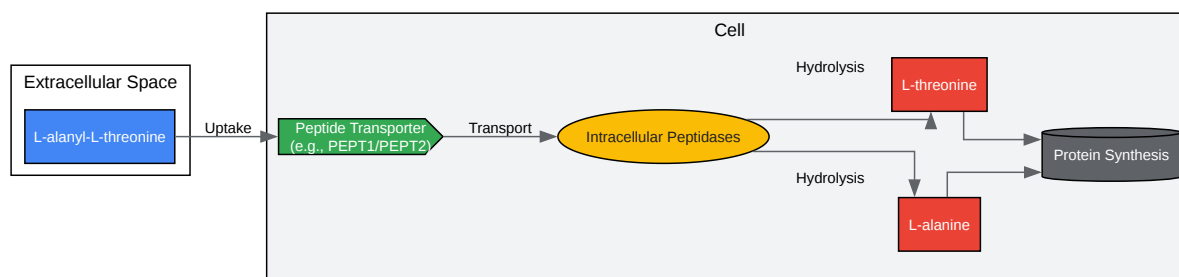
Procedure:

- Prepare a standard stock solution of **L-alanyl-L-threonine** in water (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 μ g/mL to 100 μ g/mL.
- Set up the HPLC system with the following parameters (to be optimized):

- Flow rate: 1.0 mL/min
- Injection volume: 20 µL
- Column temperature: 25°C
- Detector wavelength: 210 nm (for UV) or appropriate MS settings
- Gradient elution: A suitable gradient from 100% Mobile Phase A to a mixture of A and B.
- Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration.
- Prepare the sample for analysis by diluting it to fall within the calibration range.
- Inject the sample and determine the peak area for **L-alanyl-L-threonine**.
- Calculate the concentration of **L-alanyl-L-threonine** in the sample using the calibration curve.

Cellular Uptake and Metabolism

L-alanyl-L-threonine, like other small peptides, is expected to be transported across cellular membranes by peptide transporters such as PEPT1 and PEPT2.[8][9] Following administration, it is anticipated to be rapidly hydrolyzed by peptidases in the plasma and tissues into its constituent amino acids, L-alanine and L-threonine.

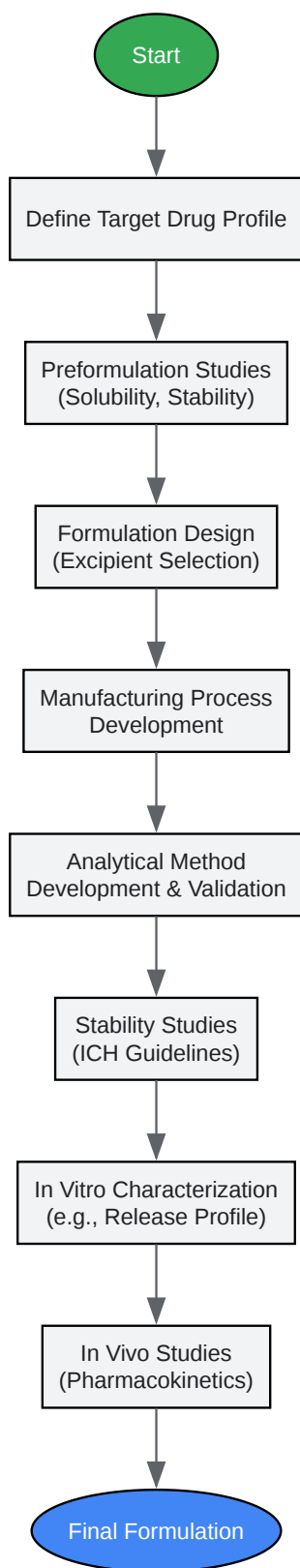


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Caption: Cellular uptake and metabolism of **L-alanyl-L-threonine**.

Experimental Workflow for Formulation Development

The following diagram outlines a typical workflow for the development of a drug formulation containing **L-alanyl-L-threonine**.

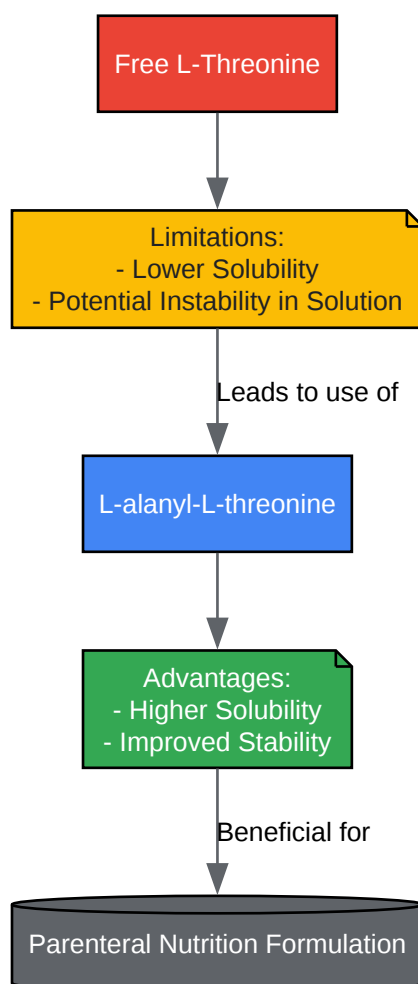


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Caption: Workflow for **L-alanyl-L-threonine** formulation development.

Logical Relationship for Dipeptide Use in Parenteral Nutrition

The rationale for using **L-alanyl-L-threonine** in parenteral nutrition is based on overcoming the limitations of free L-threonine.



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Caption: Rationale for using **L-alanyl-L-threonine** in PN.

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